

# Application Note: High-Specificity MRM Profiling of (R)-Butyryl Carnitine-d5

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## Compound of Interest

**Compound Name:** (R)-Butyryl Carnitine-d5 Chloride

**Cat. No.:** B13837425

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## Introduction & Scientific Context

(R)-Butyryl Carnitine (C4) is a critical biomarker in newborn screening and metabolic phenotyping. Elevated levels are indicative of Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency or Isobutyryl-CoA Dehydrogenase (IBD) Deficiency.

Why (R)-Butyryl Carnitine-d5? While C4-d3 (N-methyl-d3) is common, C4-d5 (labeled on the butyryl chain) offers distinct advantages in resolving complex isotopic overlaps in multiplexed assays. The deuterium label is located on the acyl chain (typically the 1-oxobutoxy group), shifting the precursor mass by +5 Da while retaining the characteristic carnitine backbone fragmentation.

## Critical Isomerism Warning

Butyryl carnitine (C4) is isobaric with Isobutyryl carnitine. Mass spectrometry alone cannot distinguish them. Chromatographic separation is mandatory for accurate diagnosis. This protocol utilizes a Reversed-Phase (C18) method optimized to resolve these isomers.

## Compound Characterization

Parameter	Specification
Compound Name	(R)-Butyryl Carnitine-d5 (chloride salt)
Chemical Formula	C <sub>11</sub> H <sub>17</sub> D <sub>5</sub> CINO <sub>4</sub> (Salt form)
Monoisotopic Mass (Cation)	237.20 Da (vs. 232.15 Da for unlabeled)
Label Position	Butyryl chain (typically 4,4,4-d3, 3,3-d2 or fully deuterated acyl moiety)
Key Property	The carnitine backbone remains unlabeled.

## Mass Spectrometry Parameters (MRM)

The detection relies on Positive Electrospray Ionization (ESI+). The fragmentation pattern is dominated by the stability of the quaternary ammonium group.

### Fragmentation Logic (The "Why")

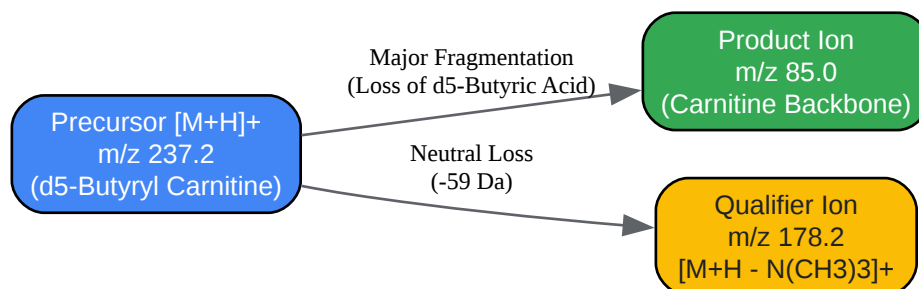
- Precursor Ion (Q1): The molecule forms a stable [M+H]<sup>+</sup> ion at m/z 237.2.
- Primary Product (Quantifier): The collision-induced dissociation (CID) cleaves the ester bond. Since the d5-label is on the butyryl chain, the charged carnitine backbone is released as the m/z 85.0 fragment.
  - Note: This differs from C4-d3 (N-methyl labeled), which produces m/z 88.
- Secondary Product (Qualifier): A neutral loss of trimethylamine (59 Da) yields the fragment m/z 178.2 (237.2 - 59). This fragment retains the d5-butyryl group, providing high specificity.

### Optimized MRM Transitions

Analyte	Precursor (Q1)	Product (Q3)	Dwell (ms)	Cone (V)	CE (eV)	Role
C4-d5	237.2	85.0	50	30	26	Quantifier
C4-d5	237.2	178.2	50	30	18	Qualifier
C4 (Target)	232.2	85.0	50	30	26	Quantifier

Note: Collision Energy (CE) and Cone Voltage are instrument-dependent (values above are typical for Waters Xevo/Sciex QTRAP systems).

## Fragmentation Pathway Diagram



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Caption: CID fragmentation pathway of (R)-Butyryl Carnitine-d5 showing the origin of quantifier (85.0) and qualifier (178.[1]2) ions.[2]

## Chromatographic Protocol

To separate C4 from Isobutyryl-carnitine, a high-efficiency C18 column is required. HILIC is less effective for this specific isomeric separation.

- Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8  $\mu$ m) or equivalent high-strength silica.
- Column Temp: 50°C (Higher temp improves peak shape and lowers backpressure).
- Flow Rate: 0.4 mL/min.

Mobile Phases:

- A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.
- B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.

Gradient Profile:

Time (min)	%A	%B	Curve	Action
0.0	99	1	Initial	Load
1.0	99	1	6	Hold
6.0	50	50	6	Elution of C4
6.1	0	100	1	Wash
8.0	0	100	1	Wash
8.1	99	1	1	Re-equilibration

| 10.0 | 99 | 1 | 1 | End |

## Sample Preparation Workflow

This protocol uses a simple protein precipitation method suitable for plasma or serum.

### Reagents

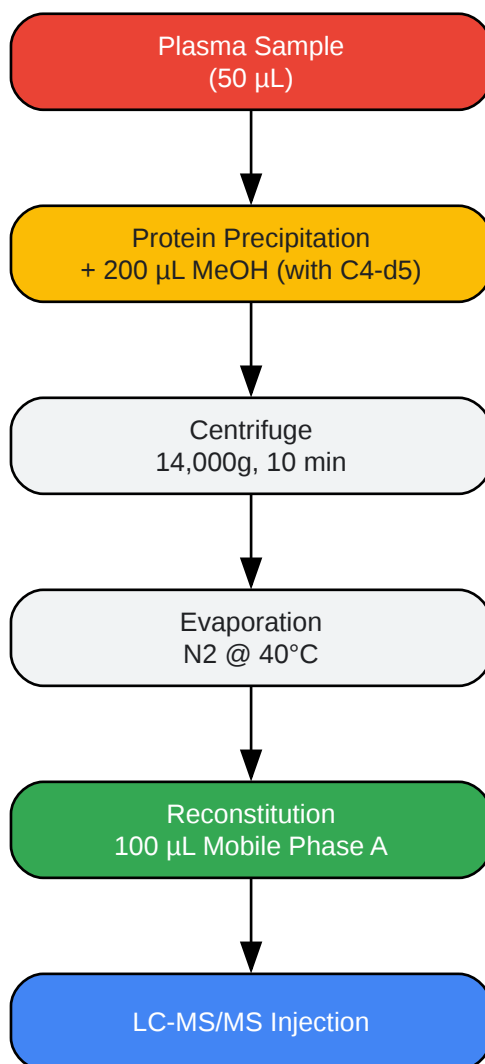
- Internal Standard Stock: 1 mg/mL (R)-Butyryl Carnitine-d5 in 50:50 MeOH:Water.
- Working IS Solution: Dilute Stock to 500 ng/mL in Methanol.

### Step-by-Step Protocol

- Aliquot: Transfer 50  $\mu$ L of sample (Plasma/Serum) to a 1.5 mL Eppendorf tube.
- Crash: Add 200  $\mu$ L of Working IS Solution (Methanol containing C4-d5).
  - Mechanism:[\[3\]](#) Methanol precipitates proteins while extracting acylcarnitines.
- Vortex: Mix vigorously for 30 seconds.
- Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
- Transfer: Move 150  $\mu$ L of the supernatant to a clean vial.
- Evaporate: Dry under Nitrogen gas at 40°C.

- Reconstitute: Add 100  $\mu\text{L}$  of Mobile Phase A (Water + 0.1% FA).
  - Note: Reconstituting in high aqueous content is crucial to prevent peak distortion (solvent effects) during injection.
- Inject: 5  $\mu\text{L}$  into LC-MS/MS.

## Workflow Diagram



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Caption: Sample preparation workflow for extraction of Butyryl Carnitine from plasma.

## Quality Control & Validation Criteria

To ensure Trustworthiness and Self-Validation, every run must meet these criteria:

- Retention Time Match: The retention time of the native C4 analyte must match the C4-d5 Internal Standard within  $\pm 0.05$  min.
- Isomer Separation: The valley between Butyryl Carnitine and Isobutyryl Carnitine (if present) must be  $>50\%$  of the peak height (Resolution  $> 1.0$ ).
- Linearity: Calibration curves (using C4-d5 as IS) should yield  $r^2 > 0.995$  over the range of 0.1 – 50  $\mu\text{M}$ .
- Matrix Effect: Compare the peak area of C4-d5 in matrix vs. solvent. Suppression should be  $< 20\%$ .<sup>[1]</sup>

## References

- Waters Corporation. An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. Application Note. [Link](#)
- MedChemExpress. **(R)-Butyryl carnitine-d5 chloride** Product Information. [Link](#)
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- Turgeon, C. T., et al. (2010). Method for the determination of acylcarnitines in dried blood spots by LC-MS/MS. *Clinical Chemistry*, 56(11), 1686-1695.

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